(5-Formyl-2-methyl-pyridin-4-YL)-carbamic acid tert-butyl ester
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Overview
Description
(5-Formyl-2-methyl-pyridin-4-YL)-carbamic acid tert-butyl ester is a chemical compound with a unique structure that combines a pyridine ring with a formyl group, a methyl group, and a carbamic acid tert-butyl ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-Formyl-2-methyl-pyridin-4-YL)-carbamic acid tert-butyl ester typically involves multi-step organic reactionsThe reaction conditions often require the use of specific reagents and catalysts to achieve the desired product with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and environmental sustainability. This could include the use of continuous flow reactors and green chemistry principles to minimize waste and reduce the use of hazardous reagents .
Chemical Reactions Analysis
Types of Reactions
(5-Formyl-2-methyl-pyridin-4-YL)-carbamic acid tert-butyl ester can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The formyl group can be reduced to an alcohol.
Substitution: The methyl group can be substituted with other functional groups under appropriate conditions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the formyl group would yield a carboxylic acid derivative, while reduction would yield an alcohol derivative .
Scientific Research Applications
(5-Formyl-2-methyl-pyridin-4-YL)-carbamic acid tert-butyl ester has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: It may be used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of (5-Formyl-2-methyl-pyridin-4-YL)-carbamic acid tert-butyl ester involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to various biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyridine derivatives with formyl, methyl, and carbamic acid ester groups. Examples include:
- 2-Formylpyridine
- 4-Methylpyridine
- Pyridine-3-carboxylic acid tert-butyl ester .
Uniqueness
The uniqueness of (5-Formyl-2-methyl-pyridin-4-YL)-carbamic acid tert-butyl ester lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
Properties
CAS No. |
886371-93-3 |
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Molecular Formula |
C12H16N2O3 |
Molecular Weight |
236.27 g/mol |
IUPAC Name |
tert-butyl N-(5-formyl-2-methylpyridin-4-yl)carbamate |
InChI |
InChI=1S/C12H16N2O3/c1-8-5-10(9(7-15)6-13-8)14-11(16)17-12(2,3)4/h5-7H,1-4H3,(H,13,14,16) |
InChI Key |
SIKDAFYSFNXBAT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=N1)C=O)NC(=O)OC(C)(C)C |
Origin of Product |
United States |
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